molecular formula C7H5ClN2O2 B6203504 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 81117-80-8

5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B6203504
CAS No.: 81117-80-8
M. Wt: 184.58 g/mol
InChI Key: GWMSBABWKBFZCF-UHFFFAOYSA-N
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Description

5-Amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one is a benzoxazolinone derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoxazol-2-one core structure substituted with both amino and chloro functional groups, which are known to be key pharmacophores contributing to biological activity. Benzoxazolinone derivatives are extensively investigated for their diverse biological profiles. Structurally related compounds have demonstrated potent antibacterial and antifungal properties in scientific studies. Research indicates that certain chloro-substituted benzoxazolinones exhibit notable activity against both Gram-positive bacteria (including Staphylococcus aureus ) and Gram-negative bacteria (such as Escherichia coli ), as well as against fungal pathogens like Candida albicans . These compounds occur naturally in some plants where they function as defense compounds against bacteria, fungi, and insects . Beyond antimicrobial applications, benzoxazolinone-based molecular frameworks have shown promising anti-inflammatory potential . Recent research has identified specific benzoxazolinone derivatives that exhibit significant TNF-α inhibitory activity, suggesting potential mechanisms for modulating inflammatory pathways . The structural versatility of the benzoxazolinone core makes it a valuable scaffold in drug discovery, particularly when functionalized with various substituents to enhance potency and selectivity. The presence of both amino and chloro substituents on the benzoxazolinone core provides multiple sites for further chemical modification, enabling researchers to develop structure-activity relationship (SAR) profiles and create diverse compound libraries for biological screening. Handling Note: For research purposes only. Not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81117-80-8

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

5-amino-6-chloro-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C7H5ClN2O2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,9H2,(H,10,11)

InChI Key

GWMSBABWKBFZCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)O2)Cl)N

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Amino 6 Chloro 2,3 Dihydro 1,3 Benzoxazol 2 One and Its Analogues

Classical Cyclization Approaches to Benzoxazolone Formationumn.edumdpi.com

The foundational methods for constructing the benzoxazolone core typically involve the cyclization of 2-aminophenol (B121084) derivatives. These established procedures rely on the reaction of the amino and hydroxyl groups of the precursor with a reagent that can provide the carbonyl carbon of the heterocyclic ring.

Synthesis from 2-amino-4-chlorophenol (B47367) Precursors

The synthesis of benzoxazolone analogues frequently begins with appropriately substituted 2-aminophenols. umn.edu For analogues of 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one, a key starting material is 2-amino-4-chlorophenol. acs.orgnih.gov The cyclization of this precursor is a fundamental step in forming the chlorinated benzoxazolone ring system. The reaction involves treating the 2-amino-4-chlorophenol with a suitable carbonyl source, leading to the formation of the five-membered heterocyclic ring. The specific reaction conditions and reagents used in this step are crucial for achieving high yields and purity of the desired product. The reactivity of both the amino and hydroxyl groups is harnessed to build the core structure of the target molecule. acs.org

Condensation Reactions with Carbonyl Compounds and Derivativesmdpi.com

A primary classical method for forming the 2-oxo functionality in benzoxazolones is the reaction of a 2-aminophenol with phosgene (B1210022) or its derivatives. mdpi.com Phosgene, being highly reactive, readily condenses with the amino and hydroxyl groups to form the cyclic carbamate (B1207046) structure of the benzoxazolone. However, due to the high toxicity of phosgene, safer alternatives such as chloroformates are often employed. mdpi.comacs.org

Another approach involves a partial reduction of a nitro group in a substituted nitroarene in the presence of a chloroformate. acs.orgnih.gov This is followed by a rearrangement and ring-closure sequence, often assisted by microwave irradiation, to yield the benzoxazolone core. acs.orgnih.gov This method provides a practical route to this important pharmacophore from readily available starting materials. acs.org

Reactions Involving Urea (B33335) and Isothiocyanates

To circumvent the use of hazardous phosgene, urea has been widely adopted as a carbonyl source for benzoxazolone synthesis. mdpi.comresearchgate.net The reaction involves heating a 2-aminophenol with urea, which decomposes to generate isocyanic acid in situ. neu.edu.tr The isocyanic acid then reacts with the 2-aminophenol to form the benzoxazolone ring. This method is common in industrial applications due to its safety and cost-effectiveness. researchgate.net

Isocyanates can also be used to introduce the carboxamide functionality. In some synthetic pathways, benzoxazolone intermediates are reacted with various isocyanates under standard conditions to produce N-substituted derivatives. nih.gov Alternatively, isocyanates can be generated in situ from corresponding amines by reaction with agents like triphosgene. nih.gov

Modern and Green Chemical Synthesis Techniquesjetir.org

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally friendly methods for synthesizing benzoxazolone and its analogues. These modern techniques often result in higher yields, shorter reaction times, and milder reaction conditions compared to classical approaches. jetir.org

Catalytic Systems in Benzoxazolone Synthesis (e.g., Metal-Catalyzed, Ionic Liquid-Promoted)

A variety of catalytic systems have been developed to facilitate benzoxazolone synthesis. Metal-catalyzed reactions, employing catalysts based on iron, copper, and cobalt, have proven effective for intramolecular C-O cross-coupling reactions to form the benzoxazole (B165842) ring. mdpi.comnih.gov For instance, an iron-catalyzed hydrogen transfer strategy allows for the redox condensation of o-hydroxynitrobenzenes with alcohols to produce a range of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Similarly, copper iodide (CuI) has been used in combination with a Brønsted acid to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Nanoparticle catalysts, such as those based on iron oxide, also offer high efficiency and reusability. ajchem-a.com

Ionic liquids (ILs) have emerged as green catalysts and reaction media for benzoxazole synthesis. nih.gov Brønsted acidic ionic liquids (BAILs), for example, have been used to create heterogeneous gel catalysts that are highly efficient, recyclable, and simplify product work-up. acs.orgnih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. acs.orgnih.gov The use of imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles has also been shown to effectively catalyze the synthesis of benzoxazoles under solvent-free sonication. nih.govbohrium.com

Catalyst SystemReactantsConditionsKey AdvantagesReference
Brønsted Acid / CuI2-aminophenols, β-diketonesAcetonitrile (B52724), 80°CMild conditions, tolerates various substituents organic-chemistry.org
FeCl3*6H2O / Fe(acac)32-aminophenol100–120 °C, in presence of CCl4 and waterHigh yield, uses in situ generated CO2 mdpi.com
Brønsted Acidic Ionic Liquid (BAIL) Gel2-aminophenol, benzaldehyde (B42025)Solvent-free, 130°CHigh yields, recyclable catalyst, simple work-up acs.orgnih.gov
LAIL@MNP (Ionic Liquid on Fe3O4)2-aminophenols, aromatic aldehydesSolvent-free, ultrasound, 70°CGreen method, short reaction time, recyclable catalyst nih.gov

Microwave-Assisted and Solvent-Free Methodologieseurekaselect.com

Microwave-assisted synthesis has become a powerful tool in modern organic chemistry, offering significant advantages for the preparation of benzoxazoles and their derivatives. eurekaselect.comresearchgate.net This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times and often an increase in product yields compared to conventional heating. researchgate.netmdpi.com The condensation of 2-aminophenols with various carbonyl compounds can be efficiently carried out under microwave irradiation, sometimes in the presence of a catalyst or oxidant like iodine, and frequently under solvent-free conditions. eurekaselect.comscienceandtechnology.com.vn

Solvent-free, or solid-state, reaction conditions represent a key aspect of green chemistry, minimizing the use of volatile and often toxic organic solvents. ajchem-a.comscienceandtechnology.com.vn The synthesis of benzoxazoles has been successfully achieved using these methods, often in conjunction with microwave assistance or the use of recyclable catalysts like ionic liquids or magnetic nanoparticles. nih.govajchem-a.comnih.gov For example, the reaction between 2-aminophenol and benzaldehyde can be conducted under solvent-free conditions at 130°C using a Brønsted acidic ionic liquid gel as a catalyst, affording excellent yields and allowing for catalyst reuse. acs.orgnih.gov

MethodologyReactantsCatalyst/ReagentConditionsYieldReference
Microwave-Assisted2-amino-4-methylphenol, aromatic aldehydesIodineSolvent-free, microwave67-90% scienceandtechnology.com.vn
Microwave-Assisted2-aminophenols, benzaldehydes[CholineCl][Oxalic Acid] (DES)Solvent-free, microwaveGood to excellent mdpi.com
Solvent-Free2-aminophenol, aromatic aldehydesFe3O4@SiO2-SO3H nanoparticles50°CHigh ajchem-a.com
Solvent-Free2-aminophenol, benzaldehydeBrønsted Acidic Ionic Liquid Gel130°C, 5 hours98% acs.orgnih.gov

Eco-Friendly Reaction Conditions and Reagent Selection

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. The selection of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions are paramount.

For the initial synthesis of the 6-chlorobenzoxazolone intermediate, a greener approach would involve the reaction of 2-amino-5-chlorophenol (B1209517) with a less hazardous carbonylating agent than phosgene, such as urea or diethyl carbonate. The use of water or a biodegradable solvent like ethanol (B145695) would be preferable to chlorinated hydrocarbons.

The nitration of the 6-chlorobenzoxazolone presents a significant environmental challenge, as traditional methods often employ a mixture of concentrated nitric and sulfuric acids ("mixed acid"). Greener alternatives focus on minimizing the use of strong, corrosive acids and improving the safety profile of the reaction. One such approach is the use of metal nitrates, such as calcium nitrate, in a less corrosive acidic medium like acetic acid. Microwave-assisted nitration has also emerged as an energy-efficient method that can significantly reduce reaction times and potentially improve yields.

The final step, the reduction of the nitro group, offers a wide array of eco-friendly options. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) is a clean and efficient method, with hydrogen gas as the reductant and water or ethanol as a benign solvent. The catalyst can be recovered and reused. Another green approach is the use of transfer hydrogenation, where a safe source of hydrogen, such as formic acid or ammonium (B1175870) formate, is used in the presence of a catalyst. Metal-based reductions using iron in acidic water are also considered environmentally friendly due to the low cost and low toxicity of iron.

Below is a table summarizing eco-friendly reagent choices for the proposed synthetic pathway:

Reaction StepTraditional ReagentsEco-Friendly AlternativesAdvantages of Alternatives
Benzoxazolone Formation Phosgene, Chlorinated SolventsUrea, Diethyl Carbonate, Water, EthanolLower toxicity, reduced hazardous waste, biodegradable solvents.
Nitration Concentrated H₂SO₄/HNO₃Ca(NO₃)₂ in Acetic Acid, Microwave IrradiationMilder conditions, reduced use of corrosive acids, energy efficiency.
Nitro Reduction SnCl₂, Zn/HClCatalytic Hydrogenation (H₂/Pd/C), Transfer Hydrogenation, Fe/NH₄Cl in Water/EthanolHigh selectivity, reusable catalyst, benign byproducts (water), avoidance of heavy metal waste.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction times and energy consumption. For the multi-step synthesis of this compound, each step can be individually optimized.

In the formation of the 6-chlorobenzoxazolone ring, key parameters to optimize include the molar ratio of the reactants (2-amino-5-chlorophenol and the carbonylating agent), reaction temperature, and catalyst choice, if any. For instance, in the reaction with urea, gradually increasing the temperature can enhance the rate of reaction and drive the equilibrium towards product formation by removing ammonia (B1221849) gas.

For the nitration step, regioselectivity is a crucial factor. The directing effects of the existing chloro and benzoxazolone ring substituents will influence the position of the incoming nitro group. Optimization would involve screening different nitrating agents and solvent systems to achieve the desired 5-nitro isomer with high selectivity. The reaction temperature and time are also critical; lower temperatures can often improve selectivity and prevent over-nitration.

The reduction of the 5-nitro-6-chlorobenzoxazolone to the final product can be optimized by selecting the most efficient catalyst and reaction conditions. In catalytic hydrogenation, the catalyst loading, hydrogen pressure, temperature, and solvent can all be varied to achieve a high yield and clean conversion. The choice of catalyst can be critical; for example, certain catalysts may be more resistant to poisoning by halogen substituents.

The following tables provide examples of how reaction conditions can be optimized for key transformations in the proposed synthesis, based on analogous reactions reported in the literature.

Table 2.3.1: Optimization of Aromatic Nitration Conditions

EntryNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Notes
1H₂SO₄/HNO₃None0 - 101~85Traditional method, high yield but harsh conditions.
2Ca(NO₃)₂Acetic Acid804~75Milder acid, but requires heating.
3Ca(NO₃)₂Acetic Acid (MW)1000.15>90Microwave irradiation significantly reduces reaction time and improves yield. gordon.edu
4N-Nitrosaccharin/Mg(ClO₄)₂Acetonitrile855~90Mild, non-acidic conditions suitable for sensitive substrates. nih.gov

Table 2.3.2: Optimization of Aromatic Nitro Group Reduction

EntryReducing SystemSolventTemperature (°C)Time (h)Yield (%)Notes
1Fe/HClEthanol/WaterReflux3~80Classic, cost-effective method.
2SnCl₂·2H₂OEthanolReflux2>90High yield but generates tin waste.
3H₂ (1 atm), 10% Pd/CMethanolRoom Temp.4>95Clean, high-yielding, but requires specialized equipment. nih.gov
4NaBH₄/Cu(NO₃)₂·3H₂OWater40 - 500.5>90Fast, high yield, and uses water as a green solvent.

By systematically applying these eco-friendly and optimized methodologies, it is possible to develop a robust and sustainable synthesis for this compound.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 6 Chloro 2,3 Dihydro 1,3 Benzoxazol 2 One

Transformations of the Amino Substituent

The exocyclic amino group at the C-5 position is a key site of nucleophilic reactivity and can be readily functionalized through various chemical transformations.

Amidation and Ureation Reactions

The nucleophilic amino group readily undergoes acylation reactions with carboxylic acid derivatives to form amides. This is a fundamental transformation in organic synthesis. lookchemmall.com Similarly, reaction with isocyanates or isothiocyanates yields the corresponding urea (B33335) or thiourea (B124793) derivatives. These reactions typically proceed under mild conditions and are often facilitated by a base or a coupling agent.

For instance, the reaction of 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one with an acyl chloride (R-COCl) in the presence of a non-nucleophilic base like pyridine (B92270) would yield the corresponding N-acylated product. Similarly, treatment with an isocyanate (R-NCO) would lead to the formation of a substituted urea. The development of methods for the direct amidation of carboxylic acids with amines is a significant area of research, often employing various activating agents or catalysts. nih.govbohrium.comresearchgate.net

ReactantConditionsProduct Type
Acetyl Chloride (CH₃COCl)Pyridine, 0°C to rtAmide
Benzoic Acid (C₆H₅COOH)EDC/HOBt, DMFAmide
Phenyl Isocyanate (C₆H₅NCO)THF, rtUrea
Methyl Isothiocyanate (CH₃NCS)Ethanol (B145695), refluxThiourea

Reactions Involving the Chloro Substituent

The chlorine atom at the C-6 position is a versatile handle for introducing further molecular diversity, primarily through substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides can undergo nucleophilic aromatic substitution (SNAr), where the halide is displaced by a strong nucleophile. youtube.com This reaction is generally favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

In this compound, the benzoxazolone ring system is electron-withdrawing. However, the amino group at C-5 is strongly electron-donating by resonance, which generally deactivates the ring towards nucleophilic attack. The chloro and amino groups are ortho to each other, creating a complex electronic environment. SNAr reactions at this position would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium methoxide, sodium thiophenoxide, or ammonia). youtube.com The reaction proceeds via an addition-elimination mechanism. youtube.com Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism. nih.gov

NucleophilePotential Product (Substituent at C-6)
CH₃O⁻ (Methoxide)-OCH₃ (Methoxy)
R₂NH (Secondary Amine)-NR₂ (Dialkylamino)
RS⁻ (Thiolate)-SR (Thioether)
N₃⁻ (Azide)-N₃ (Azido)

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are common substrates for these transformations. mdpi.comnih.gov Catalysts based on palladium, nickel, or copper can facilitate the coupling of the C-6 position with a wide variety of partners. nih.gov

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base can form a new C-C bond, leading to biaryl structures. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with an alkene can introduce a vinyl substituent at the C-6 position. mdpi.com

Sonogashira Coupling: A palladium/copper co-catalyzed reaction with a terminal alkyne results in the formation of an alkynyl-substituted benzoxazolone. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the coupling of the aryl chloride with primary or secondary amines to form new C-N bonds, providing an alternative route to substituted anilines. mdpi.com

Reaction NameCoupling PartnerTypical CatalystBond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ / BaseC-C (Aryl)
HeckAlkene (H₂C=CHR)Pd(OAc)₂ / LigandC-C (Vinyl)
SonogashiraTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuIC-C (Alkynyl)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃ / LigandC-N

Carbonyl Group Reactivity (C=O)

The carbonyl group in this compound is part of a cyclic carbamate (B1207046) (or urethane) linkage. Its electrophilicity is significantly reduced compared to that of aldehydes or ketones due to resonance stabilization from the adjacent nitrogen (N-3) and oxygen (O-1) atoms, which donate their lone-pair electrons to the carbonyl carbon. ox.ac.uk

This resonance stabilization imparts amide-like character to the carbonyl group, making it relatively unreactive towards many common nucleophiles under neutral conditions. msu.edu However, the ring can be opened via hydrolysis under forcing conditions, such as refluxing in strong acid or base.

Basic Hydrolysis: Treatment with hot aqueous sodium hydroxide (B78521) would likely lead to saponification of the carbamate, followed by decarboxylation, to ultimately yield 2,5-diamino-4-chlorophenol.

Acidic Hydrolysis: Heating with a strong mineral acid would also cleave the carbamate ester and amide bonds, yielding the corresponding aminophenol salt.

Reactions with powerful reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the carbonyl group, but this may also be accompanied by the opening of the heterocyclic ring.

Redox Chemistry of the Benzoxazolone Core

The redox chemistry of this compound is complex, with potential for both oxidation and reduction at multiple sites within the molecule. The electron-donating amino group and the electron-withdrawing chloro group, along with the benzoxazolone core, influence the susceptibility of the molecule to electron transfer reactions.

Under electrochemical conditions, the initial step is likely the one-electron oxidation of the aromatic amine to form a radical cation. This intermediate can then undergo further reactions, including dimerization or polymerization. Alternatively, oxidation of the phenolic part of the ring system could lead to the formation of a phenoxyl radical, which can also lead to various coupled products. The presence of the chloro and amino substituents will influence the electron density of the aromatic ring and, consequently, the oxidation potential and the nature of the resulting products.

Table 1: Plausible Oxidation Products of this compound

Proposed Product Potential Formation Pathway
Polymeric materials Oxidative coupling of radical intermediates
Quinone-imine derivatives Two-electron oxidation of the aminophenol moiety

This table presents hypothetical products based on the known reactivity of similar functional groups.

The reduction of this compound can be expected to target different parts of the molecule depending on the reducing agent and reaction conditions. The benzoxazolone ring itself is generally stable to mild reducing agents. However, under more forcing conditions, such as catalytic hydrogenation or with strong reducing agents, the cyclic carbamate could potentially be cleaved.

A more probable site of reduction is the chlorinated aromatic ring, although dehalogenation typically requires specific catalysts. The focus of reduction studies on related aromatic compounds often involves the transformation of nitro groups to amines. While not directly applicable to the amino group already present, it highlights the general approaches to reducing substituted aromatics.

Table 2: Potential Reduction Products of this compound

Proposed Product Potential Formation Pathway
5-amino-2,3-dihydro-1,3-benzoxazol-2-one Reductive dehalogenation

This table presents hypothetical products based on the known reactivity of similar functional groups.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile, particularly concerning its persistence and transformation in aqueous environments. The primary site for hydrolysis is the cyclic carbamate linkage within the benzoxazolone ring.

Research on the microbial degradation of the closely related compound, 6-chloro-2-benzoxazolinone (B25022), has demonstrated that the principal degradation pathway is the hydrolysis of the oxazolone (B7731731) ring to yield 2-amino-5-chlorophenol (B1209517). nih.govnih.gov This enzymatic hydrolysis is catalyzed by a hydrolase and suggests that the carbamate bond is the most susceptible to cleavage.

The stability of the benzoxazolone ring is also pH-dependent. In acidic or basic media, the rate of hydrolysis can be significantly affected. Generally, benzoxazolones exhibit improved stability at neutral pH. nih.govacs.org Under acidic conditions, protonation of the carbonyl oxygen can facilitate nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion can directly attack the carbonyl carbon, leading to ring opening.

Table 3: Hydrolytic Degradation of Benzoxazolone Derivatives

Compound Condition Major Degradation Product Reference
6-chloro-2-benzoxazolinone Microbial degradation 2-amino-5-chlorophenol nih.govnih.gov

The presence of the amino and chloro substituents on the benzene (B151609) ring of this compound will likely influence its hydrolytic stability compared to the unsubstituted benzoxazolone. The electron-donating amino group may slightly destabilize the ring towards hydrolysis, while the electron-withdrawing chloro group could have a stabilizing effect.

Derivatization and Structural Modification Strategies for Benzoxazolone Frameworks

The benzoxazolone core is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. nih.govnih.gov The strategic modification of this framework is a key approach in the development of new therapeutic agents. This allows for the fine-tuning of physicochemical properties and biological activity. nih.gov The main sites for derivatization on the benzoxazolone ring system are the nitrogen atom of the oxazolone ring and the aromatic benzene ring.

Advanced Structural Characterization and Analytical Methodologies

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of chemical compounds, providing direct insight into the functional groups present within a molecule. By analyzing the absorption or scattering of light, these techniques reveal the characteristic vibrational frequencies of different bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one, characteristic absorption bands are expected for the amine (N-H), carbonyl (C=O), aromatic (C=C and C-H), and carbon-halogen (C-Cl) bonds.

Key expected FT-IR vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the 3400-3300 cm⁻¹ region. The cyclic carbamate (B1207046) (oxazolidinone) ring would be characterized by a strong C=O stretching absorption around 1750 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ range. The C-O-C stretching within the oxazole (B20620) ring and the C-N stretching vibrations are also expected to produce distinct bands. The C-Cl stretching vibration typically appears in the lower frequency region of the spectrum.

Interactive Table: Predicted FT-IR Data for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)Symmetric & Asymmetric Stretch3400 - 3300Medium
Amine (-NH₂)Scissoring~1620Medium
Carbonyl (C=O)Stretch~1750Strong
Aromatic C-HStretch3100 - 3000Medium-Weak
Aromatic C=CStretch1600 - 1450Medium-Strong
C-NStretch1350 - 1250Medium
C-O-CAsymmetric Stretch1275 - 1200Strong
C-ClStretch850 - 550Strong

Note: The data in this table is predictive and based on characteristic vibrational frequencies for the respective functional groups. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It measures the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more effective for identifying non-polar or symmetric bonds, such as the C=C bonds in the aromatic ring.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. Skeletal vibrations involving the C-C stretching modes within the benzoxazole (B165842) ring system would also be prominent. The symmetric vibrations of the amine group and the C-Cl bond would also be detectable. Comparing the FT-IR and Raman spectra can provide a more complete picture of the compound's vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, to provide information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and their electronic environment. The chemical shift (δ), reported in parts per million (ppm), indicates the local electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals to higher ppm values (downfield), while electron-donating groups shield them, causing an upfield shift.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amine protons, and the proton on the heterocyclic nitrogen. The two protons on the benzene ring will appear as singlets due to their lack of adjacent proton neighbors. The proton at position 4 will likely be downfield from the proton at position 7 due to the influence of the adjacent chlorine and oxygen atoms. The amine (-NH₂) protons would typically appear as a broad singlet, and the N-H proton of the oxazolidinone ring would also be a singlet.

Interactive Table: Predicted ¹H NMR Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-47.0 - 7.5Singlet1H
H-76.5 - 7.0Singlet1H
-NH₂4.0 - 5.5Broad Singlet2H
-NH (ring)9.0 - 11.0Singlet1H

Note: The data in this table is predictive and based on typical chemical shift ranges and substituent effects. The solvent used can significantly influence the chemical shifts, especially for N-H protons.

¹³C NMR Carbon Skeleton Analysis

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.

For this compound, seven distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. The carbonyl carbon (C-2) of the oxazolidinone ring will be the most downfield signal, typically appearing in the 150-160 ppm range. The aromatic carbons will resonate between approximately 100 and 150 ppm. The specific shifts of the substituted aromatic carbons (C-3a, C-5, C-6, C-7a) are influenced by the attached heteroatoms and substituents (amino, chloro, oxygen, nitrogen).

Interactive Table: Predicted ¹³C NMR Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-2 (C=O)150 - 160
C-3a140 - 150
C-7a125 - 135
C-5 (-NH₂)135 - 145
C-6 (-Cl)115 - 125
C-4110 - 120
C-7100 - 110

Note: The data in this table is predictive. Precise assignments would require 2D NMR data.

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure by revealing through-bond correlations between nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (vicinal or geminal coupling). sdsu.edu For this molecule, COSY would primarily confirm the absence of coupling between the aromatic protons, as they are isolated.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comgithub.io This is essential for assigning the signals of the protonated aromatic carbons (C-4 and C-7) by linking them to their corresponding proton signals.

Through the combined interpretation of these 1D and 2D NMR spectra, a definitive and detailed structural map of this compound can be constructed.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The theoretical exact mass can be calculated from its chemical formula, C7H5ClN2O2. HRMS analysis would confirm this composition by matching the experimental mass-to-charge ratio (m/z) to the theoretical value with a high degree of precision (typically within a few parts per million).

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of the compound is selected and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of small molecules such as CO, HCN, or the cleavage of the benzoxazolone ring system. Analysis of these specific fragmentation patterns would allow for the unambiguous confirmation of its chemical structure.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

Electronic spectroscopy investigates the absorption of electromagnetic radiation by a molecule, providing insights into its electronic structure, conjugation, and chromophores.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The benzoxazolone ring system, along with the amino and chloro substituents, constitutes the chromophore of this compound. This chromophore is expected to exhibit characteristic absorption bands in the UV region. The position of the maximum absorbance (λmax) and the molar absorptivity are dependent on the electronic transitions within the molecule. For similar benzoxazole derivatives, absorption maxima are typically observed in the UVA (320-400 nm) and UVB (290-320 nm) regions. scielo.br The spectrum would help to confirm the presence of the conjugated system.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For example, crystallographic analysis of a related compound, 3-anilinomethyl-5-chloro-1,3-benzoxazol-2(3H)-one, revealed a monoclinic crystal system and provided exact atomic coordinates and bond parameters. nih.gov A similar analysis would provide an unambiguous solid-state structure for the title compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are fundamental for separating the compound from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. jocpr.com The retention time of the compound under specific conditions is a characteristic property that can be used for its identification and quantification. Thin-Layer Chromatography (TLC) is also frequently used for monitoring the progress of chemical reactions and for preliminary purity checks, often employing a mobile phase such as a hexane:ethyl acetate (B1210297) mixture. nih.gov

Computational and Theoretical Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties. Common approaches employ functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. eco-vector.comresearchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process minimizes the energy of the molecule with respect to all atomic coordinates, yielding equilibrium bond lengths, bond angles, and dihedral angles. For this compound, the benzoxazolone ring system is expected to be nearly planar. The optimization would also define the orientation of the amino and chloro substituents relative to the ring.

Electronic structure analysis follows optimization. This involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. researchgate.net A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar benzoxazolone structures. Actual values would require specific calculation.

ParameterAtom Pair/TrioPredicted Value
Bond LengthC=O~1.22 Å
Bond LengthC-Cl~1.74 Å
Bond LengthC-NH2~1.39 Å
Bond AngleO-C-N (in ring)~108°
Bond AngleC-C-Cl~120°

DFT calculations are highly effective at predicting various spectroscopic properties.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical predictions are invaluable for interpreting and assigning experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in assigning specific absorption bands to the corresponding vibrational modes of the molecule, such as the C=O stretch of the oxazolone (B7731731) ring, N-H stretches of the amino group, and C-Cl stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of the molecule. researchgate.netnih.gov This allows for the calculation of the absorption wavelengths (λmax) and oscillator strengths, providing a theoretical UV-Vis spectrum that helps explain the molecule's color and electronic properties.

Table 2: Illustrative Predicted Spectroscopic Data for this compound Note: These values are for illustrative purposes and would be refined by specific TD-DFT and GIAO calculations.

SpectroscopyParameterPredicted Value
¹H NMRAromatic Protons6.8 - 7.5 ppm
¹³C NMRCarbonyl Carbon (C=O)152 - 156 ppm
IRC=O Stretch~1770 cm⁻¹
IRN-H Stretch3300 - 3500 cm⁻¹
UV-Visλmax~280 - 320 nm

DFT provides tools to predict how a molecule will react. The MEP map highlights the regions most susceptible to electrophilic and nucleophilic attack. Furthermore, condensed Fukui functions can be calculated to provide a quantitative measure of the reactivity at each atomic site for nucleophilic, electrophilic, and radical attacks, thus predicting the selectivity of reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.gov For this compound, an MD simulation would typically place the molecule in a simulated environment, such as a box of water molecules, and calculate the atomic motions over nanoseconds. chemmethod.com

These simulations are crucial for:

Conformational Analysis: Exploring the different spatial arrangements (conformations) the molecule can adopt at a given temperature. This is particularly useful for understanding the flexibility of the amino group and its potential for hydrogen bonding.

Solvation Effects: Studying how the molecule interacts with solvent molecules, which can significantly influence its conformation and reactivity.

Binding Interactions: If the molecule is a potential drug candidate, MD simulations can model its interaction with a biological target, like a protein's active site, revealing the stability of the complex and key binding interactions. chemmethod.comresearchgate.net

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the molecule's reactivity and establish structure-reactivity relationships. rjeid.com

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Electronegativity (χ): (I + A) / 2. Measures the ability of the molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability. researchgate.net

Chemical Softness (S): 1 / (2η). The reciprocal of hardness.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

These descriptors are powerful for comparing the reactivity of a series of related compounds and predicting their behavior in chemical reactions.

Table 3: Key Quantum Chemical Descriptors Note: The values are derived from HOMO and LUMO energies obtained from DFT calculations.

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Indicates chemical stability and reactivity.
Electronegativity (χ)-(E(HOMO)+E(LUMO))/2Electron-attracting power.
Chemical Hardness (η)(E(LUMO)-E(HOMO))/2Resistance to deformation of electron cloud.
Electrophilicity Index (ω)χ² / (2η)Propensity to act as an electrophile.

Reaction Pathway Analysis and Transition State Identification

Computational chemistry can be used to model the entire course of a chemical reaction, such as the synthesis of this compound. This involves mapping the potential energy surface that connects reactants to products.

The process includes:

Identifying Reactants, Products, and Intermediates: The optimized geometries of all species involved in the reaction are calculated.

Locating Transition States (TS): A transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to locate these structures, which are characterized by having exactly one imaginary vibrational frequency. wayne.edu

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier for the reaction. This value is critical for understanding the reaction kinetics and feasibility.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state correctly connects the desired reactants and products.

This type of analysis can be used to investigate different proposed synthetic routes, understand reaction mechanisms, and predict the effects of substituents on reaction rates. acs.org

Due to a lack of specific scientific literature and publicly available research data for the exact chemical compound "this compound," it is not possible to generate a detailed article that strictly adheres to the requested outline.

The provided search results and available chemical databases contain information on related isomers, such as 6-amino-5-chloro-1,3-benzoxazol-2-one, or the broader class of benzoxazolones. However, there is no specific information detailing the use of This compound in the following specified applications:

As a synthon in complex organic synthesis, including as a precursor for advanced heterocyclic compounds or a building block for multifunctional molecules.

In polymer and material science for incorporation into polymeric backbones or the development of functional coatings and adhesives.

As an intermediate in agrochemical research.

Generating content on these topics for the specified compound would require extrapolation from related but distinct chemical entities, which would not be scientifically accurate and would violate the strict instructions to focus solely on "this compound." Therefore, a scientifically rigorous and accurate article based on the provided outline cannot be constructed at this time.

Applications in Chemical Sciences and Materials Research

Role in Agrochemical Research as an Intermediate

Precursor in Herbicide Synthesis

The benzoxazolinone framework is a recognized structural motif in the development of herbicides. e3s-conferences.org Studies have shown that derivatives of this class, such as 3-alkyl-6-halobenzoxazolinones, exhibit notable herbicidal activity against various plant species. e3s-conferences.org The mode of action often involves the inhibition of essential plant processes. For instance, some benzoxazole (B165842) derivatives function as acetyl-coenzyme A carboxylase inhibitors, which disrupts the synthesis of fatty acids in grasses, ultimately leading to plant death. researchgate.net Other related compounds, like mefenacet, act as inhibitors of cell division and elongation. researchgate.net

While the broader class of halogenated benzoxazolinones has established herbicidal properties, the specific role of 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one as a direct precursor in the synthesis of commercialized herbicides is an area of ongoing research. Its structure, featuring both a halogen and an amino group, provides reactive sites for further chemical elaboration, making it a potentially valuable building block for creating new herbicidal agents with tailored specificities and potencies.

Components of Insecticide and Fungicide Development

The benzoxazolinone core is naturally present in certain plants, where it functions as a defense mechanism against insects, fungi, and bacteria. nih.gov This innate biological activity has inspired the development of synthetic derivatives for agricultural applications. The core structure is a key component in the design of new insecticides and fungicides, with modifications aimed at enhancing potency and spectrum of activity. e3s-conferences.orgnih.gov

Research has demonstrated that various derivatives exhibit significant fungicidal properties. For example, 3-alkylbenzoxazolinones and 2-alkylthiobenzoxazoles have shown effectiveness against pathogenic fungi such as Fugarium oxyporum and Verticillum dahlia. e3s-conferences.org In one study, 2-methylthiobenzoxazole was found to inhibit 96.4% of spores from Verticillum dahlia. e3s-conferences.org Similarly, simple 2-aminobenzoxazole (B146116) derivatives have displayed potent, broad-spectrum antifungal activity against numerous phytopathogenic fungi, in some cases far exceeding the efficacy of commercial fungicides like hymexazol. nih.gov

In the realm of insecticides, a notable derivative is O,O-diethylthiophosphorylmethyl-6-chlorobenzoxazolinone, which has been utilized in agriculture as a substitute for DDT. e3s-conferences.org

Table 1: Fungicidal Activity of Selected Benzoxazole/Benzoxazolinone Derivatives
Compound TypeTarget PathogenObserved ActivityReference
2-methylthiobenzoxazoleVerticillum dahlia96.4% spore inhibition e3s-conferences.org
benzoxazolyl-2-carbamic acid butyl esterVerticillum dahlia65% spore inhibition e3s-conferences.org
2-aminobenzoxazole derivatives (e.g., 3a, 3c, 3e)Botrytis cinereaGood preventative effect at 100 µg/mL nih.gov
5-Chloro-1,3-benzoxazol-2(3H)-one derivativesVarious fungiGood antifungal activity observed nih.gov

Ligand Design and Coordination Chemistry Studies

The benzoxazole scaffold, containing both nitrogen and oxygen heteroatoms, serves as an excellent foundation for the design of chelating ligands in coordination chemistry. nih.govunm.edu These heteroatoms can act as donor sites, allowing the ligand to bind with a wide array of metal ions to form stable coordination complexes. nih.govnih.gov The resulting metal complexes often exhibit unique chemical properties and biological activities that differ from the free ligand.

Researchers have synthesized benzoxazole-based ligands for coordination with various transition metals, including copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). nih.govnih.gov These complexes have been investigated for applications such as antitumor agents, where they are believed to exert their effect through DNA binding and intercalation. nih.gov The formation of metal complexes can significantly enhance the biological efficacy of the parent benzoxazole molecule. nih.gov

Furthermore, benzoxazole derivatives have been designed as ligands for lanthanide ions, such as Neodymium(III) and Ytterbium(III). unm.edu These studies often involve incorporating other donor groups, like phosphine (B1218219) oxides (P=O), alongside the benzoxazole nitrogen to create bidentate or monodentate ligands capable of forming stable complexes with these f-block elements. unm.edu The coordination chemistry of these compounds is crucial for applications in areas like materials science and catalysis.

Table 2: Examples of Benzoxazole-Based Ligands and Their Metal Complexes
Ligand Structure TypeCoordinated Metal IonsPotential Application of ComplexReference
2-((2-((benzo[d]oxazol-2-yl)methoxy)phenoxy)methyl)benzoxazoleCu(II), Co(II), Ni(II), Zn(II)Antitumor agents, DNA binding nih.gov
2-trifluoroacetonylbenzoxazoleZn(II), Cu(II), Ni(II), Mg(II)Antibacterial agents nih.gov
Benzoxazole with P=O donor groupNd(III), Yb(III)Lanthanide coordination unm.edu

Fluorescent Probes and Optoelectronic Material Development

The rigid, bicyclic, and conjugated structure of the benzoxazole core makes it an ideal chromophore for the development of fluorescent materials. frontiersin.org This class of compounds, along with the closely related benzoxadiazoles, has been extensively studied for applications in optoelectronics, including as fluorescent brighteners, sensors, and components of organic light-emitting diodes (OLEDs). frontiersin.orgresearchgate.net

Benzoxazole derivatives can be synthesized to absorb ultraviolet light and emit it in the visible region of the spectrum, a property exploited in fluorescent whitening agents for textiles and polymers. researchgate.net The fluorescence properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely tuned by adding various substituent groups to the benzoxazole ring. frontiersin.orgresearchgate.net The amino and chloro groups present in this compound are examples of electron-donating and electron-withdrawing groups, respectively, that can be used to modulate the electronic structure and photophysical properties of the molecule.

Research into fluorophores based on the 2,1,3-benzoxadiazole unit, a structural analogue, has shown that these compounds can exhibit high molar absorption coefficients and strong, solvent-dependent fluorescence emission. frontiersin.orgresearchgate.net These properties make them suitable for use as fluorescent probes for detecting specific analytes or as active components in optoelectronic devices. frontiersin.org

Table 3: Photophysical Properties of a Representative Benzoxadiazole Derivative
PropertyValueSignificanceReference
Absorption Maximum (λabs)~419 nmAbsorption in the visible light spectrum frontiersin.org
EmissionBluish-green regionColor of emitted light frontiersin.org
Fluorescence Quantum Yield (ΦFL)~0.5Efficiency of the fluorescence process frontiersin.org
Stokes' Shift~3,779 cm-1Separation between absorption and emission peaks frontiersin.org

Environmental Fate and Biotransformation Studies

Abiotic Degradation Mechanisms in Environmental Matrices

Information regarding the abiotic degradation of 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one through mechanisms such as hydrolysis or photolysis in various environmental matrices (soil, water, air) is not currently available in the scientific literature.

Microbial Degradation Pathways

Studies on the microbial degradation of the related compound 6-chloro-2-benzoxazolinone (B25022) (CDHB) have revealed that microorganisms can play a significant role in its transformation. nih.gov

Identification of Degrading Microorganisms

A key microorganism identified for its ability to degrade CDHB is Pigmentiphaga sp. strain DL-8. nih.gov This bacterium is capable of utilizing CDHB as a carbon source for growth, indicating a complete metabolic pathway for its breakdown. nih.gov

Characterization of Degradation Enzymes (e.g., Hydrolases)

The initial step in the microbial degradation of CDHB by Pigmentiphaga sp. strain DL-8 is catalyzed by a novel metal-dependent hydrolase, designated as CbaA. nih.gov This enzyme has been purified and characterized, revealing its efficiency in breaking down CDHB. The CbaA enzyme can also hydrolyze other related benzoxazolinones, such as 2-benzoxazolinone (B145934) (BOA) and 5-chloro-2-BOA. nih.gov

The activity of the purified CbaA enzyme is metal-dependent and can be reactivated by several divalent cations, including Mg²⁺, Ni²⁺, Ca²⁺, and Zn²⁺. nih.gov The optimal conditions for the enzyme's activity have been determined to be a pH of 9.0 and a temperature of 55°C. nih.gov

Table 1: Kinetic Parameters and Optimal Conditions for CbaA Hydrolase
ParameterValueReference
Specific Activity for CDHB5,900 U · mg protein⁻¹ nih.gov
Km for CDHB0.29 mM nih.gov
kcat for CDHB8,500 s⁻¹ nih.gov
Optimal pH9.0 nih.gov
Optimal Temperature55°C nih.gov

Metabolite Profiling and Pathway Elucidation

The microbial degradation of 6-chloro-2-benzoxazolinone (CDHB) by Pigmentiphaga sp. strain DL-8 initiates with the hydrolysis of the lactam ring in the benzoxazolinone structure by the CbaA enzyme. nih.gov This enzymatic action leads to the formation of 2-amino-5-chlorophenol (B1209517) (2A5CP) as the primary metabolite. nih.gov The bacterium can further utilize 2A5CP as a carbon source, indicating subsequent steps in the degradation pathway that lead to the complete mineralization of the compound. nih.gov

The key gene responsible for this initial transformation, cbaA, has been cloned and expressed in Escherichia coli. nih.gov Experiments with a mutant strain of Pigmentiphaga sp. DL-8, where the cbaA gene was deleted, confirmed its essential role in the degradation of CDHB. nih.gov The mutant strain lost its ability to degrade CDHB but could still break down 2A5CP, demonstrating that other enzymes are involved in the downstream metabolism of this intermediate. nih.gov

Table 2: Compounds Mentioned in this Article
Compound Name
This compound
6-chloro-2-benzoxazolinone (CDHB)
2-amino-5-chlorophenol (2A5CP)
2-benzoxazolinone (BOA)
5-chloro-2-benzoxazolinone

Environmental Impact Assessments from Chemical Transformations

There is currently a lack of studies specifically assessing the environmental impact of the transformation products of this compound or its close analogs. While the initial microbial transformation of the related compound CDHB leads to the formation of 2-amino-5-chlorophenol, the ecotoxicity and environmental persistence of this and subsequent metabolites have not been extensively evaluated.

Emerging Research Frontiers and Future Directions

Innovations in Asymmetric Synthesis of Chiral Benzoxazolone Derivatives

The development of stereoselective synthetic methods is crucial for accessing enantiomerically pure benzoxazolone derivatives, which often exhibit enhanced biological activity and reduced off-target effects. Recent advancements in asymmetric synthesis have focused on the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions.

One promising approach involves the use of bifunctional organocatalysts that can activate both the nucleophile and the electrophile in a spatially defined manner, facilitating enantioselective transformations. nih.gov These catalysts have been successfully applied to the synthesis of axially chiral benzamides and are being explored for their potential in constructing chiral benzoxazolone cores. nih.gov

Another area of innovation is the application of chiral metal complexes in asymmetric reactions. For instance, chiral Ni(II) complexes of Schiff bases have emerged as a leading methodology for the asymmetric synthesis of various tailor-made α-amino acids, a technology that could be adapted for the synthesis of chiral benzoxazolone derivatives. nih.gov The development of racemization-free coupling reagents is also a significant advancement, ensuring the stereochemical integrity of chiral starting materials throughout the synthetic sequence. rsc.org

Future research in this area is expected to focus on the development of more efficient and versatile catalytic systems, including those that can operate under mild and environmentally friendly conditions. The exploration of novel chiral ligands and the application of biocatalysis are also anticipated to play a significant role in advancing the asymmetric synthesis of chiral benzoxazolone derivatives.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Benzoxazolone Structures

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. In the context of benzoxazolone chemistry, these computational tools are being employed to predict chemical reactivity, screen virtual libraries of compounds, and design novel structures with desired properties.

The future of AI in benzoxazolone research lies in the development of more sophisticated and accurate predictive models. The integration of experimental data with computational predictions will be crucial for validating these models and translating virtual designs into tangible molecules with real-world applications.

Sustainable Manufacturing and Resource-Efficient Synthesis

The principles of green chemistry are increasingly being incorporated into the synthesis of benzoxazolone derivatives to minimize the environmental impact of chemical manufacturing. This includes the use of renewable starting materials, the development of catalytic reactions that reduce waste, and the use of environmentally benign solvents.

Microwave-assisted synthesis, ultrasound, and mechanochemical reactions are being explored as energy-efficient alternatives to conventional heating methods for the synthesis of benzoxazole (B165842) derivatives. mdpi.com These techniques can often lead to shorter reaction times, higher yields, and reduced solvent consumption. mdpi.com The use of deep eutectic solvents (DESs) as green reaction media is another promising approach. mdpi.com

Catalysis plays a central role in sustainable synthesis. The development of reusable heterogeneous catalysts, such as magnetically separable nanoparticles, allows for easy separation and recycling of the catalyst, reducing waste and cost. ckthakurcollege.netnih.gov The use of earth-abundant and non-toxic metals as catalysts is also a key area of research.

Future efforts in sustainable manufacturing will likely focus on the development of continuous flow processes, which can offer improved efficiency, safety, and scalability compared to traditional batch processes. The integration of biocatalysis and the use of renewable feedstocks will also be critical in moving towards a more sustainable chemical industry.

Advanced Characterization of Intermolecular Interactions and Crystal Packing

A detailed understanding of the three-dimensional structure and intermolecular interactions of benzoxazolone derivatives is essential for elucidating their structure-property relationships and for designing new materials with tailored properties. Advanced characterization techniques are providing unprecedented insights into the solid-state properties of these compounds.

Single-crystal X-ray diffraction is a powerful tool for determining the precise arrangement of atoms in a crystal lattice. researchgate.netresearchgate.netnih.govnih.gov This information can be used to understand the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in determining the crystal packing and physical properties of the material. nih.govnih.gov For instance, studies on substituted benzoxazolones have revealed how different substituents influence the crystal packing and the formation of intermolecular hydrogen bonds. researchgate.netnih.gov

Computational methods, such as quantum theory of atoms in molecules (QTAIM), noncovalent interaction (NCI) analysis, and natural bond orbital (NBO) analysis, are being used to gain a deeper quantitative understanding of the nature of these intermolecular interactions. nih.gov These theoretical calculations can complement experimental data and provide valuable insights into the forces that govern molecular assembly in the solid state. nih.gov

The future of advanced characterization in this field will likely involve the use of more sophisticated techniques, such as solid-state NMR and terahertz spectroscopy, to probe the dynamics of molecular motion and intermolecular interactions in the solid state. The combination of experimental and computational approaches will continue to be a powerful strategy for understanding and predicting the solid-state properties of benzoxazolone derivatives.

Q & A

Q. What are the established synthetic routes for 5-amino-6-chloro-2,3-dihydro-1,3-benzoxazol-2-one, and how can purity be optimized?

The synthesis typically involves cyclization of ortho-aminophenol derivatives with chlorinated carboxylic acids or anhydrides under acidic conditions. For example, polyphosphoric acid (PPA) is often used as a catalyst for cyclocondensation reactions to form the benzoxazolone core . Purification methods include recrystallization from ethanol or dichloromethane, followed by HPLC analysis (C18 column, acetonitrile/water mobile phase) to verify purity >98%. Contaminants such as unreacted starting materials or chlorinated byproducts can be minimized by optimizing reaction stoichiometry and temperature (e.g., maintaining 80–100°C for 6–8 hours) .

Q. How is the structural integrity of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–O = 1.36–1.42 Å, C–N = 1.28–1.35 Å) and dihedral angles between the benzoxazolone ring and substituents. For example, deviations in exocyclic angles (e.g., C10–C9–C3 = 113.4°) may indicate steric strain or intramolecular interactions . Spectroscopic validation involves FT-IR (N–H stretch at ~3400 cm⁻¹, C=O at ~1700 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, NH₂ at δ 5.2–5.5 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For instance, the amino group at position 5 shows high electron density (HOMO ≈ −5.2 eV), making it prone to electrophilic substitution. Solvatochromic effects can be analyzed using time-dependent DFT (TD-DFT) to correlate experimental UV-Vis spectra (λmax ≈ 320–350 nm in polar solvents) with theoretical transitions . Molecular docking studies (AutoDock Vina) are recommended for evaluating interactions with biological targets, such as enzymes with benzoxazole-binding pockets .

Q. How can contradictory biological activity data for structurally similar benzoxazolone derivatives be resolved?

Discrepancies often arise from variations in substituent positioning (e.g., chloro at C6 vs. C7) or assay conditions. For example, 5-amino-6-chloro derivatives may show higher antimicrobial activity (MIC = 2–4 µg/mL) compared to 5-amino-7-chloro analogs (MIC = 8–16 µg/mL) due to enhanced membrane permeability . Methodological adjustments include:

  • Standardizing MIC assays using broth microdilution (CLSI guidelines).
  • Validating target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Accounting for stereochemical effects using enantiomerically pure samples .

Q. What strategies improve the stability of this compound under physiological conditions?

Degradation pathways (e.g., hydrolysis of the oxazolone ring at pH > 7.5) can be mitigated by:

  • Formulation : Encapsulation in PEGylated liposomes (size ≈ 100 nm, PDI < 0.2) to reduce aqueous exposure.
  • Structural modification : Introducing electron-withdrawing groups (e.g., nitro at C4) to stabilize the carbonyl group.
  • Storage : Lyophilization with trehalose (1:1 w/w) to prevent hygroscopic degradation .

Q. How do crystal packing interactions influence the physicochemical properties of this compound?

SC-XRD data reveal that van der Waals interactions dominate crystal packing, with no significant hydrogen bonding. This results in moderate solubility (≈1.2 mg/mL in DMSO) and a melting point of 210–215°C . Polymorph screening (via solvent-drop grinding) can identify forms with improved dissolution rates. For instance, a metastable Form B showed 2.3× higher solubility in simulated gastric fluid compared to the stable Form A .

Methodological Considerations

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • LC-MS/MS : Identifies chlorinated byproducts (e.g., 6-chloro-5-nitro analogs) at ppm levels.
  • ICP-OES : Quantifies residual metal catalysts (e.g., Pd < 0.1 ppm).
  • Solid-state NMR : Differentiates polymorphs or amorphous content in bulk samples .

Q. How can reaction kinetics be optimized for large-scale synthesis without compromising yield?

A two-step continuous flow process is recommended:

Step 1 : Cyclocondensation in a microreactor (residence time = 30 min, 90°C).

Step 2 : In-line purification via scavenger resins (e.g., QuadraPure™ to remove excess PPA).
This approach achieves 85–90% yield with <2% impurities, compared to 70–75% in batch reactions .

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